REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.[CH2:18]([NH:20][CH2:21][CH3:22])[CH3:19]>C(Cl)Cl>[CH2:18]([N:20]([CH2:21][CH3:22])[C:7](=[O:9])[C:6]1[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=1[C:1]([CH3:2])([CH3:3])[CH3:4])[CH3:19]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated three times from carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
to remove all traces of excess thionyl chloride
|
Type
|
ADDITION
|
Details
|
Ten min after addition
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned between ether and 10% HCl
|
Type
|
WASH
|
Details
|
The ether phase was then washed with sat aq NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=C(C=CC=C1)C(C)(C)C)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |